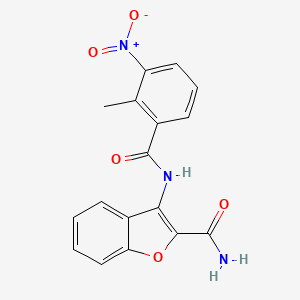
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran make it a privileged scaffold in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzofuran, undergoes nitration to introduce a nitro group at the 3-position.
Amidation: The nitro compound is then reacted with benzoyl chloride to form the corresponding benzamide.
Cyclization: The benzamide undergoes cyclization to form the benzofuran ring.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxamide group at the 2-position of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Nitration: Using catalysts to enhance the nitration process.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzofurans: Formed by electrophilic or nucleophilic substitution on the benzofuran ring.
Applications De Recherche Scientifique
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Biological Effects: The compound exhibits antimicrobial activity by inhibiting bacterial enzymes and anticancer activity by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbenzofuran: A simpler benzofuran derivative with similar structural features.
2-Nitrobenzofuran: Another benzofuran derivative with a nitro group at the 2-position.
Benzofuran-2-carboxamide: A compound with a carboxamide group at the 2-position of the benzofuran ring.
Uniqueness
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its nitro and carboxamide groups contribute to its potent antimicrobial and anticancer properties, making it a valuable compound in scientific research and drug development .
Propriétés
IUPAC Name |
3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-9-10(6-4-7-12(9)20(23)24)17(22)19-14-11-5-2-3-8-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPREOXHXWEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
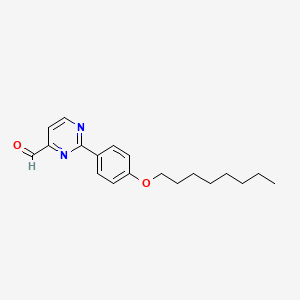
![(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium](/img/structure/B2406706.png)
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
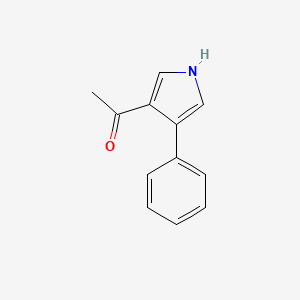

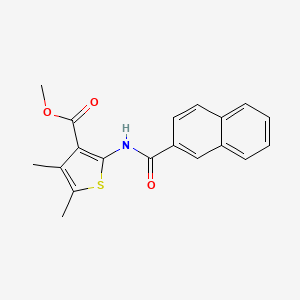
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)
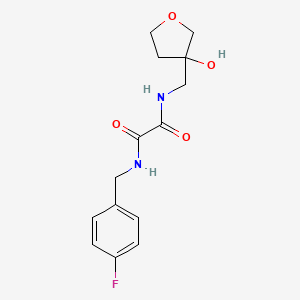
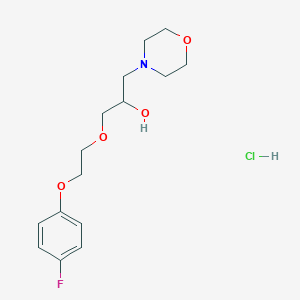
![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)
